![molecular formula C10H13BrOS B13063262 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13063262.png)
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13BrOS. It features a bromothiophene moiety attached to a cyclopentanol ring, making it a compound of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the cyclopentanol group. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step . The subsequent steps may include Grignard reactions or other organometallic methods to attach the cyclopentanol moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving thiophene derivatives.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol involves its interaction with various molecular targets. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules. The cyclopentanol group can also engage in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
- 2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
- Methyl 2-(2-bromothiophen-3-yl)acetate
- (2-Bromothiophen-3-yl)methanol
Uniqueness
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol is unique due to the presence of both a bromothiophene and a cyclopentanol group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of the bromine atom allows for further functionalization, while the cyclopentanol group provides stability and reactivity.
属性
分子式 |
C10H13BrOS |
|---|---|
分子量 |
261.18 g/mol |
IUPAC 名称 |
2-[(2-bromothiophen-3-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13BrOS/c11-10-8(4-5-13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
InChI 键 |
NXUUDYOUWQUMCJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)O)CC2=C(SC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)

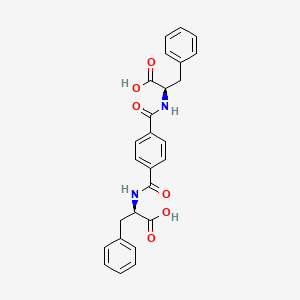
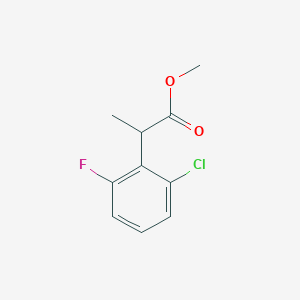
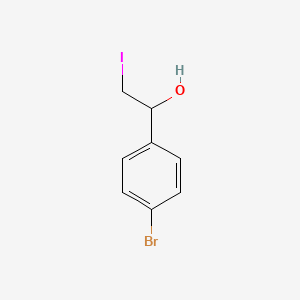
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)

![4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063225.png)
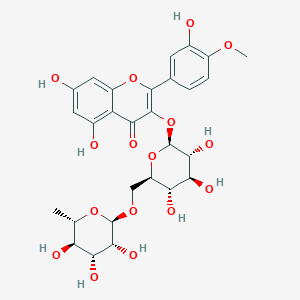
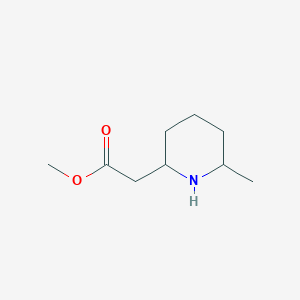
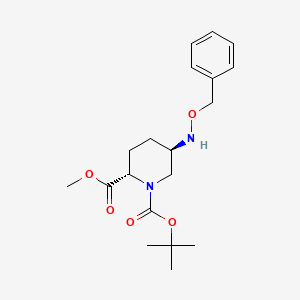
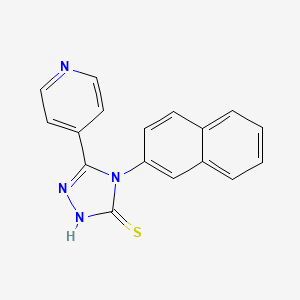
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)

